2,5-Dioxopyrrolidin-1-yl acrylate

Vue d'ensemble

Description

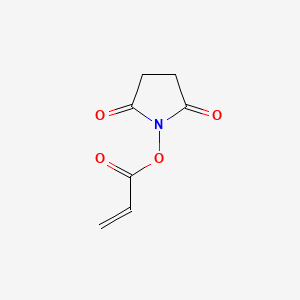

2,5-Dioxopyrrolidin-1-yl acrylate, also known as N-succinimidyl acrylate, is a chemical compound with the molecular formula C7H7NO4 and a molecular weight of 169.13 g/mol . This compound is primarily used as a protein crosslinker, which means it can form covalent bonds between protein molecules, thereby stabilizing their structure .

Méthodes De Préparation

The synthesis of 2,5-dioxopyrrolidin-1-yl acrylate involves the reaction of N-hydroxysuccinimide with acryloyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like chloroform at low temperatures (0°C) to control the reaction rate and prevent side reactions . The general reaction scheme is as follows:

N-hydroxysuccinimide+Acryloyl chloride→2,5-Dioxopyrrolidin-1-yl acrylate

Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

2,5-Dioxopyrrolidin-1-yl acrylate undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines to form amide bonds.

Polymerization: The acrylate group can undergo free radical polymerization to form polymers.

Common reagents and conditions for these reactions include bases like triethylamine and solvents such as chloroform or dimethyl sulfoxide (DMSO).

Applications De Recherche Scientifique

Bioconjugation

2,5-Dioxopyrrolidin-1-yl acrylate is widely used in bioconjugation processes, particularly for modifying proteins and antibodies. Its reactive acrylate group allows for the formation of stable covalent bonds with nucleophilic amino acids such as lysine and cysteine.

Case Studies in Bioconjugation

- Antibody-Drug Conjugates (ADCs) : The compound is employed to create ADCs by linking cytotoxic drugs to monoclonal antibodies. This targeted approach enhances the therapeutic efficacy while minimizing side effects associated with conventional chemotherapy .

- Protein Labeling : this compound facilitates the labeling of proteins for imaging studies. For instance, it has been used to modify horseradish peroxidase antibodies for enhanced detection in various assays .

Drug Development

The compound plays a significant role in drug development, particularly in creating novel therapeutic agents.

Applications in Drug Development

- Antiviral Agents : Research indicates that modifications using this compound can enhance the antiviral activity of compounds against various viruses, including HIV and influenza .

- Cancer Therapeutics : The compound has been investigated as a linker in the synthesis of potent anticancer agents that target specific cancer cell types through receptor-mediated mechanisms .

Material Science

In material science, this compound is utilized to develop advanced materials with specific properties.

Applications in Material Science

- Coatings and Films : The compound is incorporated into polymeric coatings that exhibit antibacterial properties. These coatings are particularly useful in medical devices to prevent infections .

- Adhesives and Sealants : Its reactive nature allows it to be used in formulating adhesives that require rapid curing and strong bonding capabilities under various conditions .

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Bioconjugation | Antibody-drug conjugates | Targeted therapy with reduced side effects |

| Protein labeling | Enhanced detection capabilities | |

| Drug Development | Antiviral agents | Increased efficacy against viruses |

| Cancer therapeutics | Targeted delivery to cancer cells | |

| Material Science | Antibacterial coatings | Infection prevention in medical devices |

| Adhesives and sealants | Rapid curing and strong bonding |

Mécanisme D'action

The primary mechanism of action of 2,5-dioxopyrrolidin-1-yl acrylate involves the formation of covalent bonds with nucleophilic groups on proteins, such as the amino group of lysine residues. This crosslinking stabilizes the protein structure and can modify its function . The acrylate group can also participate in polymerization reactions, forming long polymer chains that can be used in various applications .

Comparaison Avec Des Composés Similaires

Similar compounds to 2,5-dioxopyrrolidin-1-yl acrylate include:

N-hydroxysuccinimide esters: These compounds also act as protein crosslinkers but may have different reactivity profiles.

Acryloyl chloride: This compound is a precursor in the synthesis of this compound and can also be used in polymerization reactions.

Methacrylate derivatives: These compounds have similar polymerization properties but may form different polymer structures.

This compound is unique in its ability to combine the reactivity of N-hydroxysuccinimide esters with the polymerization potential of acrylate groups, making it a versatile tool in both protein chemistry and polymer science .

Activité Biologique

2,5-Dioxopyrrolidin-1-yl acrylate, also known as N-succinimidyl acrylate, is a compound with significant biological activity, particularly in the realms of bioconjugation and medicinal chemistry. This article explores its properties, mechanisms of action, and applications based on diverse research findings.

- Molecular Formula : CHNO

- Molecular Weight : 169.135 g/mol

- Density : 1.3 ± 0.1 g/cm³

- Boiling Point : 251.3 ± 23.0 °C

- Melting Point : 69 °C

- Flash Point : 105.8 ± 22.6 °C

This compound is characterized by its ability to act as a protein crosslinker, enabling the modification of proteins and antibodies, which is crucial for various biochemical applications .

This compound functions primarily as a reactive electrophile that can form covalent bonds with nucleophilic sites on proteins, particularly lysine residues. This property allows it to facilitate the conjugation of biomolecules, enhancing the stability and functionality of therapeutic agents .

Protein Modification

The compound has been utilized to modify monoclonal antibodies, such as anti-horseradish peroxidase IgG antibodies. This modification can improve the binding affinity and specificity of antibodies in various assays and therapeutic applications .

Anticonvulsant Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent anticonvulsant properties in animal models. One particular derivative showed significant efficacy in multiple seizure models:

| Model | ED50 (mg/kg) |

|---|---|

| Maximal Electroshock (MES) | 23.7 |

| Pentylenetetrazole-induced | 59.4 |

| 6 Hz (32 mA) Seizures | 22.4 |

These effects are believed to be mediated through the inhibition of sodium/calcium currents and antagonism of TRPV1 receptors .

Antinociceptive Properties

In addition to its anticonvulsant activity, certain derivatives have shown significant antinociceptive effects in pain models, suggesting potential applications in pain management therapies .

Case Studies

-

Hybrid Pyrrolidine Derivatives :

A study developed hybrid compounds derived from this compound that demonstrated broad-spectrum protective activity against seizures and pain in mouse models. The lead compound exhibited favorable drug-like properties including absorption and metabolism profiles suitable for further development . -

Covalent Aptamer Conjugation :

Research has shown that aptamers conjugated with this compound can effectively target proteins for detection purposes. The efficiency of cross-linking was evaluated using SDS-PAGE, revealing high conversion rates and specificity for target proteins .

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c1-2-7(11)12-8-5(9)3-4-6(8)10/h2H,1,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXMISKNUHHOXFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)ON1C(=O)CCC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

37017-08-6 | |

| Details | Compound: Poly(N-acryloxysuccinimide) | |

| Record name | Poly(N-acryloxysuccinimide) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37017-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00958193 | |

| Record name | 1-[(Prop-2-enoyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00958193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38862-24-7, 37017-08-6 | |

| Record name | N-Succinimidyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038862247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(Prop-2-enoyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00958193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dioxopyrrolidin-1-yl prop-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary characteristic that makes N-Acryloxysuccinimide useful in material science and biochemistry?

A1: N-Acryloxysuccinimide's key feature is its reactive N-hydroxysuccinimide (NHS) ester group. This group readily reacts with primary amines under mild conditions, forming stable amide bonds. [, , , , , , ] This property makes NAS highly valuable for conjugating biomolecules like proteins and oligonucleotides to polymeric materials. [, , , , ]

Q2: What are the typical applications of NAS-modified materials in bioseparation?

A2: NAS-modified polymers are employed in various bioseparation techniques. For instance, they are used to create stationary phases for capillary electrochromatography (CEC), enabling the separation of diverse analytes like aromatic compounds, proteins, and amino acids. [, ] These materials provide mixed-mode separation, leveraging both hydrophilic and reversed-phase interactions.

Q3: Can you elaborate on the role of NAS in preparing immobilized enzyme reactors (IMERs)?

A3: NAS plays a crucial role in immobilizing enzymes for high-throughput protein analysis. [] By incorporating NAS into polymeric matrices, researchers can covalently attach enzymes like trypsin, chymotrypsin, and pepsin. These IMERs offer advantages like high digestion efficiency and easy integration with analytical systems, facilitating automated and rapid protein analysis.

Q4: How is N-Acryloxysuccinimide typically incorporated into polymeric structures?

A4: N-Acryloxysuccinimide is commonly incorporated into polymers via free radical copolymerization with other monomers. [, , , , , , , , , , ] The choice of comonomers and polymerization conditions allows for fine-tuning of the polymer's properties, such as hydrophilicity, reactivity, and thermosensitivity. [, , , , , , , , , , ]

Q5: What is the significance of controlling the composition of copolymers containing NAS?

A5: Controlling the ratio of NAS to other monomers during copolymerization is crucial for tailoring the material's properties. For example, a higher NAS content leads to a denser functionalization of the polymer, increasing its reactivity towards amine-containing molecules. [, , ]

Q6: Are there alternative polymerization techniques for incorporating NAS into polymers?

A6: Besides free radical polymerization, controlled radical polymerization techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization are also employed to incorporate NAS. [, , , , ] RAFT polymerization provides better control over the polymer's molecular weight and architecture, leading to more uniform and well-defined materials.

Q7: How can NAS-containing polymers be further modified after polymerization?

A7: The reactive NHS ester groups in NAS-containing polymers can be further modified through post-polymerization modifications. [, , ] For example, they can react with amine-functionalized molecules, allowing for the introduction of desired functionalities, such as specific ligands for biomolecule targeting or fluorescent dyes for imaging.

Q8: How does the use of NAS contribute to the development of electrochemical DNA biosensors?

A8: NAS enables the covalent immobilization of DNA probes onto electrode surfaces, forming the basis for sensitive electrochemical DNA biosensors. [, ] This covalent attachment ensures the stability and functionality of the probes, contributing to the biosensor's sensitivity and specificity.

Q9: How does NAS contribute to the development of temperature-responsive drug delivery systems?

A9: NAS can be incorporated into temperature-responsive polymers like poly(N-isopropylacrylamide) (PNIPAM). [, , ] These polymers exhibit a lower critical solution temperature (LCST), meaning they transition from a soluble state to an insoluble state upon heating. By conjugating drugs or biomolecules to these polymers, their release can be controlled by temperature changes.

Q10: What are the advantages of using NAS-modified nanoparticles for drug delivery?

A10: NAS-modified nanoparticles can be loaded with therapeutic agents and functionalized with targeting ligands, enabling specific delivery to diseased cells or tissues. [, , ] This targeted approach can enhance therapeutic efficacy and minimize off-target effects.

Q11: What are some potential areas for future research regarding N-Acryloxysuccinimide?

A11: Future research could explore:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.